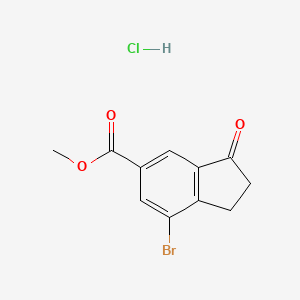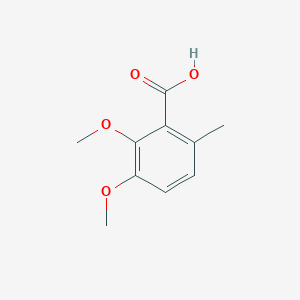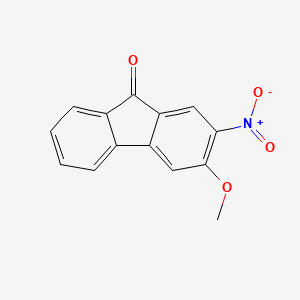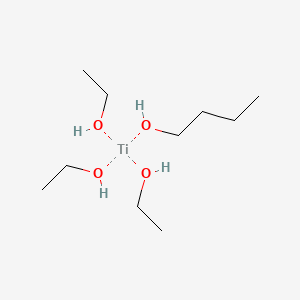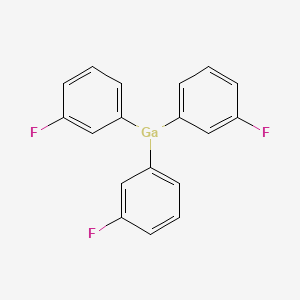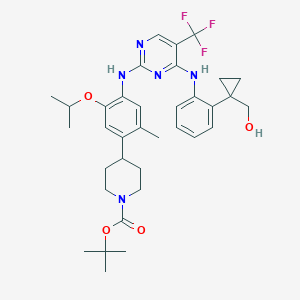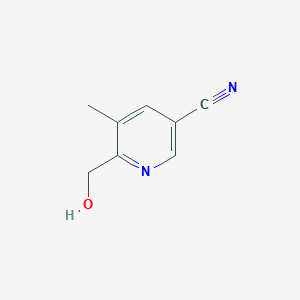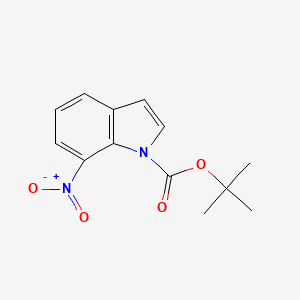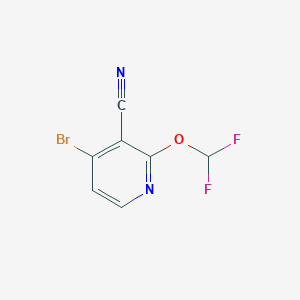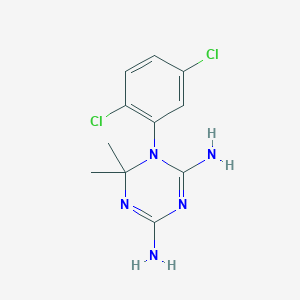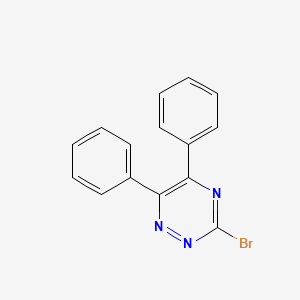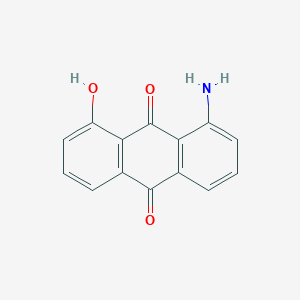
1-Amino-8-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-8-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino and hydroxy functional groups at the 1 and 8 positions, respectively. It is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-8-hydroxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of anthracene followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired functional groups are introduced at the correct positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroxyanthracene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents, acids, or bases to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinones, which are valuable in the production of dyes, pigments, and other industrial chemicals.
Applications De Recherche Scientifique
1-Amino-8-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is widely used in the dye and pigment industry due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1-amino-8-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting cellular processes and leading to cell death. Its ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 1,8-Dihydroxyanthracene-9,10-dione (Danthron)
- 1-Hydroxyanthraquinone
Comparison: 1-Amino-8-hydroxyanthracene-9,10-dione is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. Compared to 1-amino-4-hydroxyanthracene-9,10-dione, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and biological research.
Propriétés
Numéro CAS |
63572-76-9 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-amino-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,16H,15H2 |
Clé InChI |
MGYKQVLNFCLGNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


